RMC-7977 Binding Affinity vs. Allele-Specific Inhibitors
RMC-7977 exhibits high-affinity, reversible binding to the active (GTP-bound) forms of multiple RAS isoforms and mutants. This profile is distinct from that of covalent, allele-specific inhibitors like sotorasib (targeting KRAS(G12C) OFF state) or MRTX1133 (targeting KRAS(G12D) ON state). RMC-7977's Kd values for wild-type KRAS, HRAS, and NRAS are 116 nM, 94.7 nM, and 101 nM, respectively, with even higher affinity for the oncogenic KRAS(G12V) mutant (Kd = 85 nM) . In contrast, the inactive-state pan-KRAS inhibitor BI-2865 binds with Kd values of 10-40 nM but is ineffective against active GTP-bound RAS and HRAS/NRAS [1].
Active GTP-bound state binding for all three isoforms.
| Evidence Dimension | Binding affinity (Kd) for RAS proteins |
|---|---|
| Target Compound Data | KRAS WT: 116 nM; HRAS WT: 94.7 nM; NRAS WT: 101 nM; KRAS G12V: 85 nM |
| Comparator Or Baseline | BI-2865 (pan-KRAS inhibitor): Kd = 10-40 nM for GDP-bound KRAS mutants (G12C, G12D, G12V, G13D); No activity reported for HRAS/NRAS or GTP-bound state. |
| Quantified Difference | RMC-7977 uniquely targets the active GTP-bound state of all three RAS isoforms, whereas BI-2865 is an inactive-state selective pan-KRAS inhibitor. |
| Conditions | Isothermal titration calorimetry (ITC) for BI-2865; assay for RMC-7977 as reported on ProbeChem datasheet [REFS-1, REFS-2]. |
Why This Matters
For researchers studying RAS-driven signaling where wild-type RAS or non-KRAS isoforms mediate resistance, RMC-7977 is a necessary tool, as inhibitors like BI-2865 will fail to suppress these pathways.
- [1] ProbeChem. (n.d.). BI-2865 pan-KRAS inhibitor. *ProbeChem Product Page*. Retrieved from http://probechem.cn/target_Ras-2.html View Source
